molecular formula C21H19ClN4OS B4857437 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Cat. No.: B4857437
M. Wt: 410.9 g/mol
InChI Key: QZRMWRIAIMRFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrazole and benzylsulfanyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.

    Benzylsulfanyl Compounds: Molecules containing benzylsulfanyl groups with different core structures.

Uniqueness

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the pyrazole and benzylsulfanyl groups in the quinazolinone core provides a unique scaffold for the development of new therapeutic agents and chemical tools.

Properties

IUPAC Name

3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-15-5-4-6-16(11-15)14-28-21-24-19-8-3-2-7-18(19)20(27)26(21)10-9-25-13-17(22)12-23-25/h2-8,11-13H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRMWRIAIMRFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 3
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 4
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 5
Reactant of Route 5
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 6
Reactant of Route 6
3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.